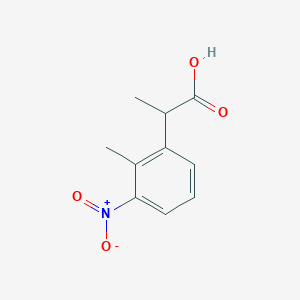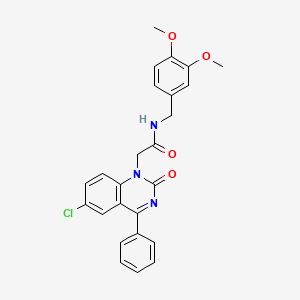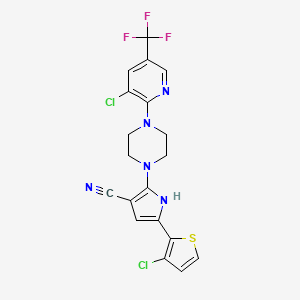
5-(3-Chloro-2-thienyl)-2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-2-thienyl)-2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C19H14Cl2F3N5S and its molecular weight is 472.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis
Studies have focused on the synthesis and chemical reactivity of heterocyclic compounds that share similar structural features with the specified compound, such as pyrrolo[2,3-d][1,2,3]triazines and thieno[3,2-d]pyrimidines. These compounds are of interest due to their unique chemical reactivity, which enables the development of novel synthetic routes for heterocyclic compounds. For example, research has explored the synthesis of 7-benzylpyrrolo[2,3-d][1,2,3]triazine derivatives, highlighting the unusual chemical reactivity of these compounds and their potential as scaffolds for further chemical modifications (Migawa & Townsend, 2001).
Fluorine-Containing Heterocycles
The inclusion of fluorine atoms and thienyl groups in the compound suggests its relevance in the synthesis and study of fluorine-containing heterocycles. Such studies typically aim to develop new molecules with potential applications in medicinal chemistry and materials science. Research in this area has led to the synthesis of new 7-(2-thienyl)-9-Trifluoromethylpyrido[3′,2′:4,5]Thieno[3,2-d]Pyrimidines, demonstrating the utility of fluorine and thienyl groups in creating complex heterocyclic structures with potentially useful properties (Bakhite, Abdel-rahman, & Al-Taifi, 2005).
Antimicrobial Activity
Compounds structurally related to the specified chemical have been investigated for their antimicrobial activity. The synthesis of new pyridothienopyrimidines and pyridothienotriazines has been reported, with some derivatives showing respectable antianaphylactic activity. Such studies underscore the potential of these compounds in developing new antimicrobial agents (Wagner et al., 1993).
Antifibrotic Agents
Research on novel pirfenidone analogs, which may share functional similarities with the compound of interest, has identified new antifibrotic agents. This includes the synthesis of substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles and their evaluation for antifibrotic activity. Such compounds offer insights into the potential therapeutic applications of related molecules in treating fibrotic diseases (Ismail & Noaman, 2005).
Eigenschaften
IUPAC Name |
5-(3-chlorothiophen-2-yl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2F3N5S/c20-13-1-6-30-16(13)15-7-11(9-25)17(27-15)28-2-4-29(5-3-28)18-14(21)8-12(10-26-18)19(22,23)24/h1,6-8,10,27H,2-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVWBQDEXMGDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(N2)C3=C(C=CS3)Cl)C#N)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


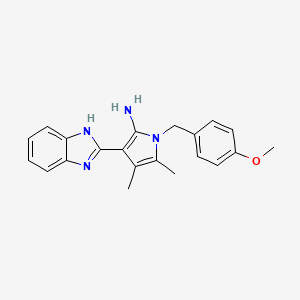
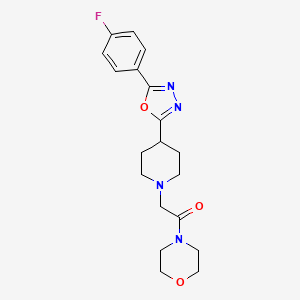
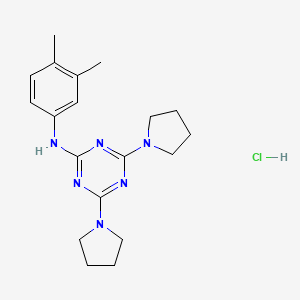
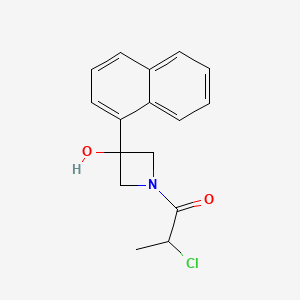

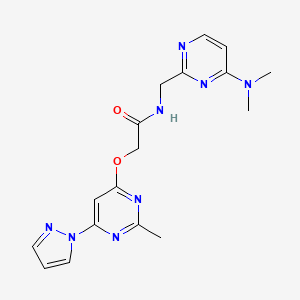
![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2687539.png)
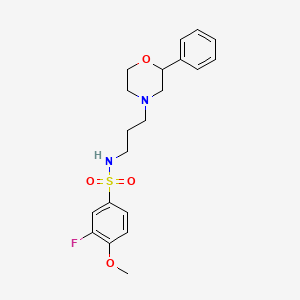

![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2687542.png)

